Cas no 123920-06-9 (b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI))
123920-06-9 structure
Product Name:b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI)
b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI)
- .beta.-allo-2-Octulopyranose, 2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)-
- NCGC00015160-04
- NSC 243704
- Lopac-B-6506
- 1c5o
- 1ce5
- Q4890748
- BDBM50038002
- BS-3750
- AMY31187
- 1j16
- EINECS 210-546-3
- Lopac0_000203
- 1f5k
- NCGC00015160-02
- CHEBI:41033
- NCGC00015160-03
- CCRIS 2952
- SDCCGSBI-0050191.P002
- BEN
- KUE3ZY3J1F
- C01784
- AKOS000201384
- 1v2m
- 1v2j
- CS-0103011
- AE-641/30119009
- Q-100255
- NCGC00015160-07
- 1v2l
- MFCD00042826
- 64F5C29D-34E7-4815-B5F3-CC94EA3D2CAD
- Benzamidinium chloride
- 1j14
- F1905-7123
- NS00000060
- AB00691669-14
- 618-39-3
- UNII-KUE3ZY3J1F
- 123920-06-9
- benzamidine
- 125772-71-6
- 1w80
- 1c5p
- 1oss
- Benzenecarboxamidine
- FT-0694841
- SCHEMBL9207
- 1bra
- MLS001066369
- HMS2233B11
- CCG-204298
- 2ast
- 1c5z
- 1v2v
- AB01943
- 1v2u
- SMR000471900
- SY096666
- 1j15
- 1h4w
- A852076
- NCGC00162090-01
- Benzamidine (Protonated)
- GTPL7566
- CHEMBL20936
- Phenylamidine
- 1v2s
- NSC243704
- NCGC00015160-05
- Benzenecarboximidamide
- 2j9n
- DTXSID8045012
- NSC-243704
- Benzimidamide
- HMS3370L08
- NCGC00015160-01
- BenzaMidine;Benzimidamide
-
- Inchi: 1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
- InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
- SMILES: NC(C1C=CC=CC=1)=N
Computed Properties
- Exact Mass: 120.068748264g/mol
- Monoisotopic Mass: 120.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 37
- Rotatable Bond Count: 9
- Complexity: 1010
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.2
- Topological Polar Surface Area: 49.9Ų
b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI) Related Literature
-
Andrey A. Berezin,Christos P. Constantinides,Styliana I. Mirallai,Maria Manoli,Levy L. Cao,Jeremy M. Rawson,Panayiotis A. Koutentis Org. Biomol. Chem. 2013 11 6780
-
Dhananjay Dey,Deepak Chopra CrystEngComm 2017 19 47
-
Sharmin Sultana Poly,Yuta Hashiguchi,Isao Nakamura,Tadahiro Fujitani,S. M. A. Hakim Siddiki Catal. Sci. Technol. 2022 12 4679
-
Stefan J. Hammerschmidt,Hannah Maus,Annabelle C. Weldert,Michael Gütschow,Christian Kersten RSC Med. Chem. 2023 14 969
-
Indrani Banerjee,Shweta Sagar,Tarun K. Panda Org. Biomol. Chem. 2020 18 4231
123920-06-9 (b-allo-2-Octulopyranose,2,7-anhydro-1,4,8-trideoxy-5-O-(phenylmethyl)- (9CI)) Related Products
- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent